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Compound of Interest

Compound Name: 2-Bromo-N-methylpyridin-4-amine

Cat. No.: B2456387 Get Quote

An In-depth Technical Guide to 2-Bromo-N-methylpyridin-4-amine: A Versatile Building Block

in Modern Drug Discovery

Introduction: The Strategic Value of Substituted
Pyridines
In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as

a "privileged structure," a recurring motif found in a multitude of approved therapeutic agents.

[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal

framework for designing molecules that interact with biological targets. The strategic

functionalization of this ring system is paramount to modulating pharmacological activity. This

guide focuses on a particularly valuable, functionalized intermediate: 2-Bromo-N-
methylpyridin-4-amine.

This compound is not merely a static building block; it is a dynamic tool for molecular

architects. The presence of three key features—the pyridine core, a reactive bromine atom at

the 2-position, and a nucleophilic N-methylamino group at the 4-position—provides a powerful

platform for generating diverse chemical libraries. The bromine atom, in particular, serves as a

versatile "handle" for introducing molecular complexity through modern cross-coupling

reactions, enabling the systematic exploration of chemical space in the quest for novel

therapeutics.[2][3] This guide will provide an in-depth analysis of its properties, synthesis, and

critical applications, with a focus on the causal logic behind its use in drug discovery workflows.
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Compound Identification and Physicochemical
Properties
A precise understanding of a compound's properties is the foundation of its effective

application. The key identifiers and physicochemical characteristics of 2-Bromo-N-
methylpyridin-4-amine are summarized below. Adherence to appropriate storage and

handling protocols is critical for maintaining its purity and ensuring experimental reproducibility.

Property Value Reference(s)

CAS Number 847799-64-8 [4][5]

IUPAC Name
2-bromo-N-methylpyridin-4-

amine
[4]

Molecular Formula C₆H₇BrN₂ [4][5]

Molecular Weight 187.04 g/mol [5][6]

Appearance Solid

Typical Purity ≥98% [5]

Storage Conditions
Keep in dark place, inert

atmosphere, 2-8°C

InChI Key
ATSKYIMSPYCKFF-

UHFFFAOYSA-N

Core Synthetic Strategy and Rationale
While numerous vendors supply 2-Bromo-N-methylpyridin-4-amine, understanding its

synthesis is crucial for researchers who may need to produce derivatives or scale up

production. A plausible and common strategy involves the selective N-methylation of a readily

available precursor, 2-bromopyridin-4-amine. This approach is often preferred due to the

directing effects of the amino group in electrophilic aromatic substitution, which can complicate

direct bromination of N-methylpyridin-4-amine.

Experimental Protocol: Synthesis via N-methylation
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This protocol describes a representative method for the synthesis of 2-Bromo-N-
methylpyridin-4-amine from 2-bromopyridin-4-amine. The choice of a mild base and a

suitable methylating agent is critical to prevent side reactions, such as quaternization of the

pyridine nitrogen.

Materials and Reagents:

2-bromopyridin-4-amine

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon

atmosphere, add 2-bromopyridin-4-amine (1.0 eq).

Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to

0°C using an ice bath.

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The

causality here is the deprotonation of the primary amine by the strong base (NaH) to form a

more nucleophilic sodium amide salt. Allow the mixture to stir at 0°C for 30 minutes.
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Methylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture. The resulting

amide anion readily attacks the electrophilic methyl group of CH₃I in an Sₙ2 reaction.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of

water at 0°C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium

bicarbonate solution (2x) and brine (1x).

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the final product, 2-Bromo-N-methylpyridin-4-amine.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-Bromo-N-methylpyridin-4-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2456387?utm_src=pdf-body-img
https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Applications in Drug Discovery: The Power of
Cross-Coupling
The synthetic utility of 2-Bromo-N-methylpyridin-4-amine is most profoundly realized in its

application as a substrate for palladium-catalyzed cross-coupling reactions.[2][3] These

reactions are cornerstones of modern medicinal chemistry because they allow for the precise

and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are

fundamental to building the complex molecular scaffolds of drug candidates.[7]

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or

ester to form a C-C bond. This is an exceptionally powerful method for introducing aryl or

heteroaryl substituents, enabling chemists to fine-tune steric and electronic properties to

optimize binding to a biological target.[2][8]

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine

with a primary or secondary amine. This is invaluable for linking different molecular

fragments or for installing nitrogen-containing functional groups that are often crucial for

solubility and target engagement.[2][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of 2-Bromo-N-methylpyridin-
4-amine with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent

system is critical for achieving high yields and must be optimized for specific substrates.

Materials and Reagents:

2-Bromo-N-methylpyridin-4-amine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

1,4-Dioxane and Water (4:1 mixture)
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Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Inert Atmosphere: To a Schlenk flask, add 2-Bromo-N-methylpyridin-4-amine, the

arylboronic acid, potassium carbonate, and the palladium catalyst.

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This

step is crucial as oxygen can deactivate the palladium catalyst.

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

Heating: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. The elevated

temperature is necessary to drive the catalytic cycle forward.

Monitoring: Monitor the reaction progress by LC-MS or TLC.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate. Purify the crude product by column chromatography to obtain the desired biaryl

compound.[2]

Drug Discovery Workflow Diagram
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Caption: General workflow for inhibitor synthesis and evaluation.

Case Study: Kinase Inhibitor Development
The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which

are a major class of drugs, particularly in oncology.[1] This structural motif often acts as a

"hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the

kinase.[1] Derivatives of bromopyridines have been successfully used to synthesize potent

inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory

responses.[1]

The versatility of 2-Bromo-N-methylpyridin-4-amine makes it an excellent starting point for

creating novel kinase inhibitors. The bromine atom can be replaced via Suzuki coupling to

introduce a substituent that occupies one part of the ATP pocket, while the N-methylamino

group can interact with the hinge region or be further functionalized.

Signaling Pathway and Point of Inhibition
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Caption: p38 MAP Kinase signaling pathway and point of inhibition.[1]

Safety and Handling
As a laboratory reagent, 2-Bromo-N-methylpyridin-4-amine must be handled with appropriate

care. Based on available safety data, it is associated with the following hazards:

H302: Harmful if swallowed

H315: Causes skin irritation
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H319: Causes serious eye irritation

H332: Harmful if inhaled

H335: May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn at all times. All manipulations should be performed in a well-ventilated

chemical fume hood.

Conclusion
2-Bromo-N-methylpyridin-4-amine is a high-value, versatile intermediate for researchers in

drug discovery and medicinal chemistry. Its strategically positioned functional groups—a

reactive bromine atom for cross-coupling and an N-methylamino group for target interaction or

further functionalization—provide a robust platform for the synthesis of complex molecules. A

thorough understanding of its properties, synthetic routes, and reactivity is essential for

leveraging its full potential in the development of novel therapeutics, particularly in the

competitive field of kinase inhibitor design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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